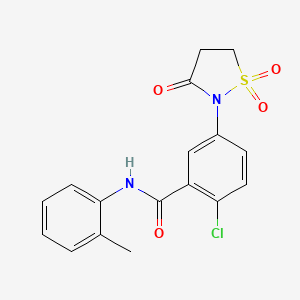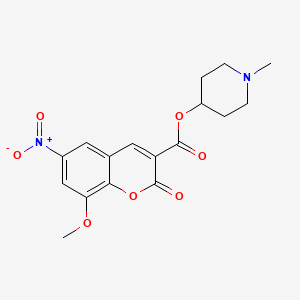![molecular formula C15H19FN6O B5136909 N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5136909.png)
N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine is a selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. By inhibiting Syk, N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine blocks BCR signaling and disrupts the survival and proliferation of B-cells. N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has also been shown to inhibit other downstream signaling pathways, including the AKT and ERK pathways.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit cell proliferation, and reduce tumor growth in preclinical models. N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has also been shown to reduce inflammation and ameliorate autoimmune disease symptoms in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine is its selectivity for Syk, which reduces the risk of off-target effects. N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine also has good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development. One limitation of N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine is its potential to cause immunosuppression, which could increase the risk of infections.
Zukünftige Richtungen
For N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies and autoimmune diseases. Other potential future directions include combination therapy with other targeted agents or immunotherapies, as well as the development of N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine analogs with improved potency and selectivity.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine involves a multi-step process that starts with the reaction of 4-fluoroaniline with 1H-tetrazole-1-acetic acid to produce N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)acetamide. This intermediate is then reacted with 3-chloropropanoyl chloride to form N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]acetamide. Finally, the key intermediate is reacted with piperidine to produce N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), as well as solid tumors such as melanoma and lung cancer. N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O/c16-12-3-5-13(6-4-12)18-14-2-1-8-21(10-14)15(23)7-9-22-11-17-19-20-22/h3-6,11,14,18H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLUXRNLRYXGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NN=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5136841.png)
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![2-(allylthio)-4-[3-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5136849.png)


![3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B5136877.png)


![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt)](/img/structure/B5136892.png)
![1-cycloheptyl-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5136894.png)
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)